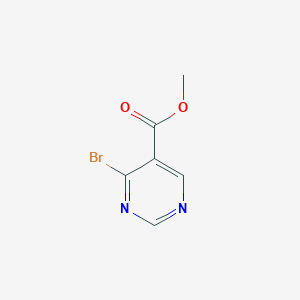

Methyl 4-bromopyrimidine-5-carboxylate

CAS No.: 1260859-62-8

Cat. No.: VC8224878

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260859-62-8 |

|---|---|

| Molecular Formula | C6H5BrN2O2 |

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | methyl 4-bromopyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3 |

| Standard InChI Key | CNPCODTWPMGPAI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN=CN=C1Br |

| Canonical SMILES | COC(=O)C1=CN=CN=C1Br |

Introduction

Methyl 4-bromopyrimidine-5-carboxylate is a brominated pyrimidine derivative widely used in organic synthesis, medicinal chemistry, and material science. Its structural features make it a valuable intermediate for synthesizing more complex compounds, particularly in pharmaceutical and agrochemical research.

Applications in Research

Methyl 4-bromopyrimidine-5-carboxylate serves as an intermediate in several fields:

Medicinal Chemistry

-

Used in the synthesis of heterocyclic compounds with potential biological activity.

-

The bromine atom enhances reactivity, enabling coupling reactions (e.g., Suzuki or Heck reactions) to create derivatives with pharmaceutical relevance.

Agrochemical Development

-

Functions as a precursor for developing herbicides, fungicides, and insecticides due to the pyrimidine core's bioactivity.

Material Science

-

Utilized in designing advanced materials with electronic or optical properties.

Synthetic Approaches

Methyl 4-bromopyrimidine-5-carboxylate can be synthesized via bromination of methyl pyrimidine-5-carboxylate under controlled conditions using brominating agents such as N-bromosuccinimide (NBS).

Reactivity

The bromine atom at the 4th position is highly reactive in:

-

Cross-Coupling Reactions: Forms C-C bonds via palladium-catalyzed Suzuki or Stille reactions.

-

Nucleophilic Substitution: The bromine can be replaced by nucleophiles (e.g., amines or thiols) to create functionalized derivatives.

Safety and Handling

Methyl 4-bromopyrimidine-5-carboxylate should be handled with care due to its potential hazards:

| Hazard Classification | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

| Precautionary Measures | Use personal protective equipment (PPE), avoid inhalation or contact with skin/eyes |

Spectroscopic Data

-

IR Spectrum: Displays characteristic peaks for ester () and aromatic () bonds.

-

NMR (Proton): Signals correspond to aromatic hydrogens on the pyrimidine ring and the methyl group.

Comparison with Related Compounds

To better understand its properties, Methyl 4-bromopyrimidine-5-carboxylate can be compared with similar derivatives:

| Compound | Molecular Formula | Application |

|---|---|---|

| Methyl 2-amino-5-bromopyrimidine-4-carboxylate | C6H6BrN3O2 | Protein degrader building blocks |

| Methyl 1-(5-bromopyridin-2-YL)-pyrazole-4-carboxylate | C14H16BrN3O2 | Pharmacological studies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume